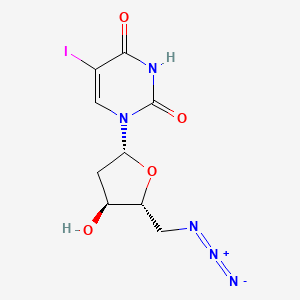
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-iodo-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-iodo-1H-pyrimidine-2,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydrofuran ring substituted with an azidomethyl group and a hydroxyl group, along with an iodinated pyrimidine ring. Its intricate structure makes it a subject of interest in medicinal chemistry and biochemistry.
Vorbereitungsmethoden
The synthesis of 1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-iodo-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the azidomethyl and hydroxyl groups. The iodination of the pyrimidine ring is usually achieved through halogenation reactions under controlled conditions. Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using advanced techniques such as chromatography and crystallization for purification.
Analyse Chemischer Reaktionen
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-iodo-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme interactions and metabolic pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-iodo-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The iodinated pyrimidine ring may interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. These interactions can disrupt cellular processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-bromo-1H-pyrimidine-2,4-dione: Similar structure but with a bromine atom instead of iodine.
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione: Chlorine substitution instead of iodine.
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-fluoro-1H-pyrimidine-2,4-dione: Fluorine substitution instead of iodine. The uniqueness of 1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-iodo-1H-pyrimidine-2,4-dione lies in its iodinated pyrimidine ring, which can confer distinct reactivity and biological activity compared to its halogenated analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Eigenschaften
CAS-Nummer |
58349-30-7 |
|---|---|
Molekularformel |
C9H10IN5O4 |
Molekulargewicht |
379.11 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN5O4/c10-4-3-15(9(18)13-8(4)17)7-1-5(16)6(19-7)2-12-14-11/h3,5-7,16H,1-2H2,(H,13,17,18)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
OPXZSYBBLPCQGG-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CN=[N+]=[N-])O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)
![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)






![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)

![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
